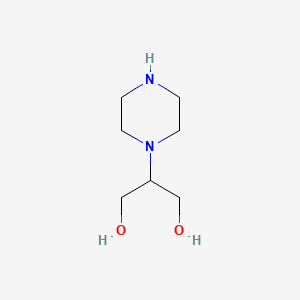
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can be employed to introduce the trifluoromethyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like trifluoromethyl copper.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like trifluoromethyl copper for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Trifluoromethylbenzoic acids: These compounds also feature the trifluoromethyl group and are known for their strong acidity and unique reactivity.
Uniqueness
2-(Trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .
Properties
Molecular Formula |
C10H5F3N2O2 |
|---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-3-5(9(16)17)6-4-14-2-1-7(6)15-8/h1-4H,(H,16,17) |
InChI Key |
BBNGBQHNCXZKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(C=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)





![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)


![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
